N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide typically involves the condensation of 3,4-dimethoxyaniline with 2-oxo-4-phenylquinazoline-1-acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinone derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinazolinone derivatives.
Medicine: Potential therapeutic agent for diseases such as cancer, inflammation, and microbial infections.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes, receptors, or DNA. They may inhibit enzyme activity, block receptor binding, or intercalate into DNA, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
- N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-methylquinazolin-1-yl)acetamide
- N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-chloroquinazolin-1-yl)acetamide
Uniqueness
This compound is unique due to its specific substitution pattern on the quinazolinone ring and the presence of methoxy groups on the phenyl ring. These structural features may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-30-20-13-12-17(14-21(20)31-2)25-22(28)15-27-19-11-7-6-10-18(19)23(26-24(27)29)16-8-4-3-5-9-16/h3-14H,15H2,1-2H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXECZTWCTQGPPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.